2-methyl-6-(3-methylphenoxy)pyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

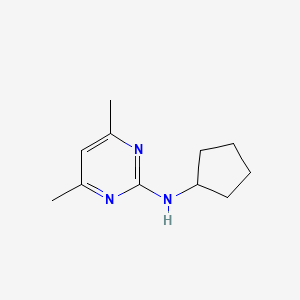

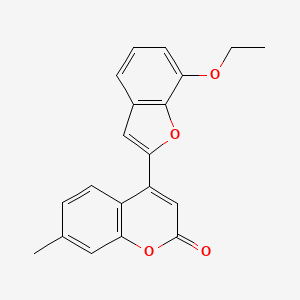

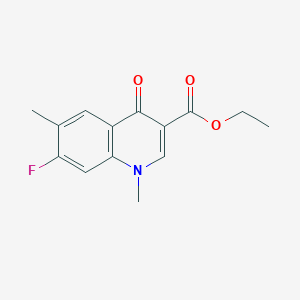

“2-methyl-6-(3-methylphenoxy)pyrazine” is a hypothetical compound that belongs to the class of organic compounds known as pyrazines . Pyrazines are compounds containing a pyrazine ring, which is a six-membered aromatic heterocycle, that consists of two nitrogen atoms (N) and four carbon atoms © .

Synthesis Analysis

While specific synthesis methods for “2-methyl-6-(3-methylphenoxy)pyrazine” are not available, pyrazines can be synthesized chemically or biologically . For instance, Agrobacterium radiobacter, which degrades pyrazine, has been used to hydroxylate 2-methyl-, 2-ethyl- and 2,3-dimethylpyrazine .Molecular Structure Analysis

The molecular structure of “2-methyl-6-(3-methylphenoxy)pyrazine” would be based on the pyrazine core, which is a six-membered ring with two nitrogen atoms . The exact structure would depend on the positions of the methyl and phenoxy groups.Chemical Reactions Analysis

Pyrazines can undergo a variety of chemical reactions. In humans and animals, pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved . Bacteria have been isolated, which are able to use various substituted pyrazines as a sole carbon and energy source .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-6-(3-methylphenoxy)pyrazine” would depend on its exact structure. For example, 2-Methoxy-6-methylpyrazine has a density of 1.1±0.1 g/cm3, boiling point of 170.6±35.0 °C at 760 mmHg, and vapour pressure of 1.9±0.3 mmHg at 25°C .科学研究应用

Suzuki–Miyaura Coupling

The compound can be used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Antimycobacterial Activity

Pyrazine derivatives, including “2-methyl-6-(3-methylphenoxy)pyrazine”, have shown antimycobacterial activities . For instance, Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate and 5-[(3-methoxyphenyl) sulfanyl]pyrazine-2-carboxamide showed high in vitro activity against M. tuberculosis H37Rv .

Antibacterial Activity

Pyrazine compounds have also demonstrated antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

In addition to their antibacterial properties, pyrazine compounds have shown antifungal activities . This suggests their potential use in the treatment of fungal infections.

Antioxidation Compounds

Pyrazine derivatives have been used as antioxidation compounds . They can help protect cells from damage caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Ligands in Complex Formation

Schiff bases, which can be derived from pyrazine compounds, have been used as ligands in complex formation with some metal ions . This makes them useful in various chemical reactions and processes.

Antidiabetic Activity

Some pyrazine derivatives have shown antidiabetic activities . For example, Glipizide, a known anti-diabetic agent, is a synthesized pyrazine derivative .

Diuretic Activity

Pyrazine derivatives have also been used as diuretics . Amiloride, a diuretic, is a synthesized pyrazine derivative .

未来方向

作用机制

Target of Action

Pyrazine derivatives are known to interact with various biological targets due to their structural diversity .

Mode of Action

Pyrazines, in general, can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Pyrazine derivatives are known to exhibit a wide range of biological functions, including antibacterial, antiviral, and anticancer properties . They are often used as pharmaceuticals and are biosynthesized as primary and secondary metabolites by bacteria, fungi, yeast, insects, invertebrates, and plants .

Result of Action

Given the diverse biological activities of pyrazine derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-6-(3-methylphenoxy)pyrazine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

2-methyl-6-(3-methylphenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-3-5-11(6-9)15-12-8-13-7-10(2)14-12/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZOAZBAVQNZDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC(=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-(3-methylphenoxy)pyrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(3-{[6-(dimethylamino)pyrazin-2-yl]oxy}pyrrolidine-1-carbonyl)benzoate](/img/structure/B6429365.png)

![methyl 2-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B6429376.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6429390.png)

![7-[(pyridin-2-yl)methoxy]quinoline](/img/structure/B6429402.png)

![(2Z)-6-methoxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6429428.png)

![4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B6429454.png)